molecular formula C19H33NO2 B11094430 4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one

4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11094430
M. Wt: 307.5 g/mol
InChI Key: UFMBYJPNPZGLRI-UHFFFAOYSA-N
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Description

4-(Dipentylamino)-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spiro structure and the introduction of the dipentylamino group. One common method involves the reaction of a suitable precursor with dipentylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: A keto-enol insecticide with a similar spiro structure.

    Spirooxindoles: Compounds with a spiro structure and potential biological activity.

Uniqueness

4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific dipentylamino group and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

4-(dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C19H33NO2/c1-3-5-10-14-20(15-11-6-4-2)17-16-18(21)22-19(17)12-8-7-9-13-19/h16H,3-15H2,1-2H3

InChI Key

UFMBYJPNPZGLRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=O)OC12CCCCC2

Origin of Product

United States

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